(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol
Overview
Description
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol is a natural compound extracted from the camphor tree (Cinnamomum camphora). It is a quaternary aporphine alkaloid with the chemical formula C20H24NO4 and a molecular weight of 342.41 g/mol . This compound is known for its insecticidal and antibacterial properties, making it valuable in agricultural and horticultural applications .
Mechanism of Action
Target of Action
Laurifoline is a quaternary ammonium base . It has been suggested to be a potential inhibitor of NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
Laurifoline interacts with its targets predominantly through vasodepressive action and very weak curare-like action . It has been shown to have marked nicotinolytic action but no atropine-like, no muscarine-like, no histamine liberating, nor adrenolytic actions .
Biochemical Pathways
Its nicotinolytic action suggests that it may interfere with the signaling pathways involving nicotinic receptors .
Result of Action
The predominant vasodepressive action of Laurifoline suggests that it may lower blood pressure . Its nicotinolytic action could potentially interfere with nicotine addiction, although this needs further investigation .
Action Environment
The action, efficacy, and stability of Laurifoline can be influenced by various environmental factors. For instance, its extraction from the plant Cocculus laurifolius DC may be affected by the plant’s growing conditions . Furthermore, its pharmacological actions may be influenced by the physiological conditions of the individual, such as their metabolic rate and the presence of other substances in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: (6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol can be synthesized through the extraction of camphor leaf wood. The process involves grinding the camphor leaf wood and extracting the ether extract. The extraction is then carried out using the precipitation of ether, followed by purification through crystallization, dissolution, and recrystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The camphor leaf wood is processed in bulk, and the extraction is performed using industrial-grade solvents and equipment. The purification steps are optimized for high yield and purity, ensuring the compound meets the required standards for its applications .
Chemical Reactions Analysis
Types of Reactions: (6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor for synthesizing other alkaloids and complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its insecticidal and antibacterial properties, making it useful in pest control and antimicrobial research .
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties .
Industry:
Comparison with Similar Compounds
Magnoflorine: Another quaternary aporphine alkaloid with similar insecticidal and antibacterial properties.
Dauricine: Known for its anti-inflammatory and anti-cancer activities.
Uniqueness: (6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol’s unique combination of insecticidal, antibacterial, and potential therapeutic properties sets it apart from other similar compounds. Its specific molecular interactions and pathways contribute to its distinct biological effects .
Properties
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19/h8-10,14H,5-7H2,1-4H3,(H-,22,23)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDVLRYVOZWMP-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992976 | |
Record name | 1,9-Dihydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-61-5 | |
Record name | Laurifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-Dihydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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